molecular formula C18H16O B14542716 2-[(4-Methylphenyl)methyl]naphthalen-1-ol CAS No. 62085-40-9

2-[(4-Methylphenyl)methyl]naphthalen-1-ol

Cat. No.: B14542716
CAS No.: 62085-40-9
M. Wt: 248.3 g/mol
InChI Key: NNWJRURPRFDYDN-UHFFFAOYSA-N
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Description

2-[(4-Methylphenyl)methyl]naphthalen-1-ol is an organic compound that belongs to the class of naphthalenes It is characterized by a naphthalene ring system substituted with a hydroxyl group and a 4-methylphenylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Methylphenyl)methyl]naphthalen-1-ol typically involves the alkylation of naphthalen-1-ol with 4-methylbenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Methylphenyl)methyl]naphthalen-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or quinone derivative.

    Reduction: The compound can be reduced to form a dihydro derivative.

    Substitution: Electrophilic aromatic substitution reactions can occur on the naphthalene ring, leading to the formation of halogenated or nitrated derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products Formed

    Oxidation: Formation of naphthoquinone derivatives.

    Reduction: Formation of dihydronaphthalene derivatives.

    Substitution: Formation of halogenated or nitrated naphthalene derivatives.

Scientific Research Applications

2-[(4-Methylphenyl)methyl]naphthalen-1-ol has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-[(4-Methylphenyl)methyl]naphthalen-1-ol involves its interaction with specific molecular targets and pathways. For example, its antioxidant activity may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. In biological systems, it may interact with enzymes and receptors, modulating various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-2-methyl-1-naphthol: A menadione analog with vitamin K activity.

    2-Methyl-1-naphthalen-1-ylmethyl-4-nitro-1H-imidazole: A compound with potential antimicrobial properties.

Uniqueness

2-[(4-Methylphenyl)methyl]naphthalen-1-ol is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical and biological properties. Its combination of a hydroxyl group and a 4-methylphenylmethyl group makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

62085-40-9

Molecular Formula

C18H16O

Molecular Weight

248.3 g/mol

IUPAC Name

2-[(4-methylphenyl)methyl]naphthalen-1-ol

InChI

InChI=1S/C18H16O/c1-13-6-8-14(9-7-13)12-16-11-10-15-4-2-3-5-17(15)18(16)19/h2-11,19H,12H2,1H3

InChI Key

NNWJRURPRFDYDN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CC2=C(C3=CC=CC=C3C=C2)O

Origin of Product

United States

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